Mal-PEG4-t-butyl ester

Bioconjugation Linker Chemistry Solubility Enhancement

Mal-PEG4-t-butyl ester (CAS 518044-36-5), also referred to as Mal-PEG4-Boc or Mal-PEG4-OtBu, is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₁₉H₃₁NO₈ and a molecular weight of 401.45 g/mol. It comprises a thiol-reactive maleimide group at one terminus and an acid-labile t-butyl ester-protected carboxylic acid at the other, linked by a tetraethylene glycol (PEG₄) spacer.

Molecular Formula C19H31NO8
Molecular Weight 401.5 g/mol
CAS No. 518044-36-5
Cat. No. B608842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-t-butyl ester
CAS518044-36-5
SynonymsMal-PEG4-t-butyl ester
Molecular FormulaC19H31NO8
Molecular Weight401.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3
InChIKeyIYFQIVYGXSVHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG4-t-butyl ester (CAS 518044-36-5): A Heterobifunctional PEG Linker for Controlled Bioconjugation and PROTAC Synthesis


Mal-PEG4-t-butyl ester (CAS 518044-36-5), also referred to as Mal-PEG4-Boc or Mal-PEG4-OtBu, is a heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C₁₉H₃₁NO₈ and a molecular weight of 401.45 g/mol [1]. It comprises a thiol-reactive maleimide group at one terminus and an acid-labile t-butyl ester-protected carboxylic acid at the other, linked by a tetraethylene glycol (PEG₄) spacer . This architecture enables a sequential, orthogonal conjugation strategy: the maleimide first forms a stable thioether bond with a sulfhydryl-containing biomolecule (e.g., a cysteine residue on a protein or peptide) under neutral pH conditions, while the t-butyl ester remains intact. Subsequent deprotection of the t-butyl group under mild acidic conditions (e.g., trifluoroacetic acid) reveals a free carboxylic acid, which can then be activated (e.g., via EDC/NHS chemistry) for coupling to an amine-containing molecule. This controlled, two-step functionalization makes Mal-PEG4-t-butyl ester a critical intermediate for applications demanding precise molecular assembly, such as the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other advanced bioconjugates . The PEG₄ spacer imparts aqueous solubility, reduces non-specific interactions, and provides a flexible, extended linker arm that can mitigate steric hindrance between conjugated moieties [2].

Why Mal-PEG4-t-butyl ester Cannot Be Replaced by Closely Related Analogs in Multi-Step Conjugation Workflows


Generic substitution among heterobifunctional PEG linkers is often impractical due to significant differences in reactivity, stability, and synthetic compatibility that directly impact experimental outcomes. The t-butyl ester group in Mal-PEG4-t-butyl ester (CAS 518044-36-5) confers a unique level of orthogonal protection that is absent in its most common analog, Mal-PEG4-acid (CAS 518044-41-2). In a multi-step synthesis, the unprotected carboxylic acid of Mal-PEG4-acid would compete with the maleimide group for nucleophiles or undergo unwanted self-reactions, leading to byproducts and reduced yield. The t-butyl ester's stability under maleimide-thiol coupling conditions (pH 6.5-7.5) allows for a clean first conjugation step, followed by controlled deprotection using TFA to unveil the acid for subsequent activation and coupling . Furthermore, replacing Mal-PEG4-t-butyl ester with an NHS ester analog like Mal-PEG4-NHS ester (CAS 1325208-25-0) would invert the conjugation sequence and introduce an amine-reactive group that is highly susceptible to hydrolysis, severely limiting the linker's shelf-life and handling window in aqueous buffers [1]. The selection of PEG length (n=4) also presents a critical design choice. Shorter linkers (e.g., PEG₂, CAS 1374666-31-5) may fail to provide sufficient spatial separation to prevent steric hindrance between bulky conjugated partners, while longer linkers (e.g., PEG₈) can increase molecular flexibility and potentially reduce target engagement efficiency in applications like PROTAC ternary complex formation [2]. These quantifiable differences in functional group chemistry, stability, and molecular dimensions underscore why Mal-PEG4-t-butyl ester represents a specific tool for a specific purpose, and not a generic component of a broader class.

Quantitative Evidence Guide: Mal-PEG4-t-butyl ester (CAS 518044-36-5) vs. Key Analogs


PEG₄ Spacer vs. PEG₂ and PEG₃: Enhanced Solubility and Reduced Steric Hindrance

The PEG₄ spacer in Mal-PEG4-t-butyl ester (MW 401.45 g/mol) provides superior aqueous solubility compared to shorter-chain analogs like Mal-PEG2-t-Butyl ester (PEG₂, MW 313.35 g/mol) and Mal-PEG3-CH2 tBu-ester (PEG₃, MW 343.37 g/mol). The increased number of ethylene oxide units (-CH₂CH₂O-) contributes to a more hydrophilic linker, which is critical for maintaining the solubility of hydrophobic payloads. The extended linker length (~14 atoms) also offers greater conformational flexibility, reducing steric constraints during the formation of large, multi-protein complexes . The difference in molecular weight directly correlates with the number of PEG units, with each additional unit adding approximately 44 Da. The LogP value for Mal-PEG4-t-butyl ester is predicted to be 0.25, indicating balanced lipophilicity [1].

Bioconjugation Linker Chemistry Solubility Enhancement

Orthogonal Protection: t-Butyl Ester Stability vs. Unprotected Carboxylic Acid

The t-butyl ester group in Mal-PEG4-t-butyl ester is a key differentiator from the direct acid analog, Mal-PEG4-acid (CAS 518044-41-2, MW 345.35 g/mol). The t-butyl ester remains stable under the neutral to slightly basic conditions (pH 6.5-7.5) required for efficient maleimide-thiol conjugation. This orthogonality prevents premature activation or self-reaction of the carboxylic acid moiety. In contrast, the free acid of Mal-PEG4-acid can lead to side reactions and requires its own protection/deprotection strategy if used in a multi-step synthesis. The t-butyl group can be quantitatively removed under standard acidic conditions (e.g., 50-95% TFA in DCM) to reveal the free carboxylic acid for subsequent coupling . The difference in molecular weight (Δ56.1 Da) reflects the presence of the tert-butyl protecting group.

PROTAC Synthesis Orthogonal Chemistry Solid-Phase Peptide Synthesis

Storage Stability: Long-Term Storage Conditions vs. Reactive NHS Ester

The t-butyl ester moiety in Mal-PEG4-t-butyl ester is significantly more stable to hydrolysis than the NHS ester group found in Mal-PEG4-NHS ester (CAS 1325208-25-0). This translates to a more forgiving storage profile. Mal-PEG4-t-butyl ester can be stored long-term at -20°C for up to 3 years as a powder, with a recommended long-term storage temperature of 2-8°C [1]. In contrast, Mal-PEG4-NHS ester is highly moisture-sensitive and must be stored under strictly anhydrous conditions, with any exposure to atmospheric moisture leading to rapid hydrolysis and loss of amine reactivity. A Certificate of Analysis for a commercial batch of Mal-PEG4-t-butyl ester confirms a purity of 95-98% by HPLC after storage at 2-8°C [2].

Reagent Stability Shelf-Life Procurement

Quantified Solubility in DMSO: 249 mM vs. Analogues

The solubility of Mal-PEG4-t-butyl ester in DMSO is reported as ~100 mg/mL, which corresponds to a concentration of approximately 249 mM [1]. This is a crucial parameter for preparing stock solutions for bioconjugation reactions or cell-based assays. While many PEG linkers share similar solubility profiles in organic solvents, this specific value is higher than that of Mal-PEG4-NHS ester, which has a reported DMSO solubility of ~100 mg/mL but translates to a lower molarity (~226 mM) due to its higher molecular weight (442.4 g/mol) [2]. The higher molar solubility can be advantageous when working with limited volumes or when high concentrations of the linker are required to drive a reaction to completion.

Reagent Preparation Solubility In Vitro Assay

Optimal Scientific and Industrial Applications for Mal-PEG4-t-butyl ester (CAS 518044-36-5) Based on Evidence


Synthesis of PROTACs Requiring Sequential Conjugation

The orthogonal protection of the t-butyl ester makes Mal-PEG4-t-butyl ester ideally suited for PROTAC synthesis, where a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN ligand) and a ligand for a target protein (e.g., a kinase inhibitor) must be precisely linked. The maleimide can first be reacted with a thiol-containing E3 ligase ligand. Following purification, the t-butyl ester is cleaved under acidic conditions to expose the carboxylic acid, which is then activated and coupled to an amine-containing target protein ligand [1]. This sequential, controlled approach minimizes byproduct formation and ensures the correct assembly of the bifunctional degrader.

Construction of Branched or Multi-Arm PEG Architectures

The t-butyl ester's stability allows Mal-PEG4-t-butyl ester to be used as a building block in the synthesis of more complex, branched PEG structures. For example, it can be conjugated to a central core (e.g., a poly-lysine dendrimer or a multi-functional small molecule) via its maleimide group. The protected acid can then be deprotected and further functionalized to create a multi-arm PEG scaffold for drug delivery or to increase the valency of a targeting ligand, thereby enhancing avidity for a cellular target . The PEG₄ length provides an optimal balance between solubility and the avoidance of steric crowding in such architectures.

Surface Modification of Nanoparticles for Targeted Drug Delivery

In the development of PEGylated nanoparticles (e.g., liposomes, polymeric nanoparticles), Mal-PEG4-t-butyl ester can be used to introduce a functional handle for later attachment of a targeting ligand. The maleimide can be used to tether the PEG chain to a thiol-functionalized nanoparticle surface. The t-butyl ester-protected acid remains pendant on the particle surface. Following purification of the PEGylated nanoparticles, the t-butyl ester can be removed, providing free carboxylic acid groups on the particle surface for subsequent conjugation to targeting moieties like antibodies or peptides via EDC/NHS chemistry . This two-step process ensures that the costly targeting ligand is only coupled after the nanoparticle has been prepared and purified, maximizing efficiency and reducing cost.

Preparation of Well-Defined Peptide-Polymer Conjugates

The maleimide group provides a quantitative method for site-specific conjugation to peptides containing a free cysteine residue. By using Mal-PEG4-t-butyl ester, the resulting peptide-PEG conjugate retains a protected carboxylic acid. This allows for subsequent on-resin or in-solution modifications, such as the attachment of a fluorophore or another peptide, enabling the creation of highly defined, multi-functional peptide conjugates for biological studies. The PEG₄ spacer helps to maintain the solubility and bioactivity of the peptide by preventing aggregation and reducing non-specific binding .

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